3-Hydroxy-5-phenylbenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-hydroxy-5-phenylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO2/c14-13(16)11-6-10(7-12(15)8-11)9-4-2-1-3-5-9/h1-8,15H,(H2,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBYWDNPNUCGKEN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=CC(=C2)O)C(=O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301269319 | |
| Record name | [1,1′-Biphenyl]-3-carboxamide, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1400644-43-0 | |
| Record name | [1,1′-Biphenyl]-3-carboxamide, 5-hydroxy- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1400644-43-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [1,1′-Biphenyl]-3-carboxamide, 5-hydroxy- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301269319 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Structural Elucidation and Characterization Techniques in Benzamide Research
Spectroscopic Methods for Elucidating Novel Benzamide (B126) Architectures
The elucidation of novel benzamide structures relies heavily on a combination of spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). These techniques provide complementary information to confirm the synthesis and structural integrity of new compounds. rsc.orgresearchgate.net
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) is fundamental for determining the carbon-hydrogen framework of benzamide derivatives.
¹H-NMR: The chemical shifts of protons, particularly the amide (N-H) and hydroxyl (O-H) protons, are highly sensitive to their chemical environment. For instance, amide protons in benzamides typically appear as singlets in the downfield region of the spectrum, often between δ 10.3 and 11.1 ppm in DMSO-d6, confirming the presence of the amide group. lew.ro The hindered rotation around the C(O)–NH₂ bond can lead to the non-equivalence of the amide protons, resulting in two distinct resonances. mdpi.com Aromatic protons provide information about the substitution pattern on the phenyl rings.
Infrared (IR) spectroscopy is used to identify key functional groups. The presence of characteristic absorption bands confirms the molecular structure. In benzamides, prominent bands include:
N-H Stretching: Vibrations of the amide N-H group typically appear in the region of 3150–3400 cm⁻¹. lew.ro
C=O Stretching: The carbonyl (amide I) stretch is a strong, characteristic band found between 1630 and 1670 cm⁻¹. lew.ro
O-H Stretching: A broad band corresponding to the hydroxyl group is also expected. rsc.org
Mass Spectrometry (MS) determines the molecular weight and provides information about the molecule's fragmentation pattern, further confirming its identity. lew.ro High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, allowing for the determination of the elemental formula. nih.gov
Table 1: Representative Spectroscopic Data for Benzamide Derivatives
| Technique | Feature | Typical Range/Value | Reference |
|---|---|---|---|
| ¹H-NMR | Amide Proton (N-H) | δ 10.3 - 11.1 ppm (in DMSO-d6) | lew.ro |
| Aromatic Protons (Ar-H) | δ 7.0 - 8.0 ppm | tandfonline.com | |
| ¹³C-NMR | Carbonyl Carbon (C=O) | δ 161 - 171 ppm | researchgate.netlew.ro |
| Aromatic Carbons (Ar-C) | δ 110 - 160 ppm | lew.roacs.org | |
| IR | N-H Stretch | 3150 - 3400 cm⁻¹ | lew.ro |
X-ray Crystallography for Molecular Conformation and Interaction Mode Analysis
X-ray crystallography is the definitive method for determining the three-dimensional structure of crystalline solids, providing precise information on bond lengths, bond angles, and torsional angles. This technique is invaluable for analyzing the molecular conformation and the intricate network of intermolecular interactions, such as hydrogen bonding and π-π stacking, that dictate the crystal packing. nih.govresearchgate.net
For example, the study of different benzamide derivatives reveals how subtle changes in chemical structure can lead to different crystal forms, or polymorphs. mdpi.com In a study of N-(3-hydroxyphenyl)-3-methoxybenzamide, two distinct polymorphs were identified, one crystallizing in an orthorhombic space group and the other in a triclinic space group. mdpi.com The analysis showed that the differences arose from variations in molecular conformation and the dimensionality of the hydrogen-bonding networks. mdpi.com
Table 2: Example Crystallographic Data for a Benzamide Polymorph (N-(3-hydroxyphenyl)-3-methoxybenzamide, Polymorph I)
| Parameter | Value | Reference |
|---|---|---|
| Crystal System | Orthorhombic | mdpi.com |
| Space Group | Pna2₁ | mdpi.com |
| a (Å) | 22.9248(4) | mdpi.com |
| b (Å) | 4.9654(1) | mdpi.com |
| c (Å) | 10.0385(2) | mdpi.com |
| α, β, γ (°) | 90, 90, 90 | mdpi.com |
| Volume (ų) | 1142.82(4) | mdpi.com |
| Z | 4 | mdpi.com |
Application of Advanced Spectroscopic Techniques for Investigating Hydrogen Bonding Dynamics
While X-ray crystallography provides a static picture of hydrogen bonds in the solid state, advanced spectroscopic and computational techniques are employed to investigate their dynamic nature. mdpi.com Methods like Car–Parrinello and path integral molecular dynamics (CPMD and PIMD) simulations offer deep insights into the time evolution of hydrogen bridges. mdpi.combohrium.comresearchgate.net
These computational studies on benzamide derivatives have shown that while bridging protons are mostly localized on the donor atom, proton transfer events can and do occur. mdpi.com The simulations can also predict vibrational spectra, which correlate with experimental data and reveal the spectroscopic effects of hydrogen bond formation, such as shifts in O-H and N-H stretching frequencies. mdpi.comresearchgate.net
Furthermore, PIMD simulations can uncover quantum effects that influence hydrogen bonds, showing that including such effects can lead to a decrease in the distance between donor and acceptor atoms (e.g., N···O or O···O) and an elongation of the covalent O-H or N-H bond. mdpi.comresearchgate.net This indicates an increase in proton sharing and highlights the quantum nature of these interactions. mdpi.com In solution, advanced multidimensional NMR techniques can be used to convincingly establish the presence and relative strength of intramolecular hydrogen bonds by, for example, monitoring the rate of labile proton exchange with a deuterated solvent. rsc.org
Computational and Theoretical Investigations of 3 Hydroxy 5 Phenylbenzamide and Analogues
Density Functional Theory (DFT) Studies on Electronic Structure and Energetic Properties
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic structure of atoms and molecules. nih.gov It posits that the electron density of a system determines all its ground-state properties. nih.gov DFT methods are widely applied to predict molecular geometries, electronic energies, and various reactivity descriptors. nih.govresearchgate.net
DFT calculations, often using hybrid functionals like B3LYP with basis sets such as 6-311G(d,p) or 6-311++G(d,p), are employed to determine the optimized molecular geometry of benzamide (B126) derivatives. mdpi.comresearchgate.netnih.gov For instance, studies on related nitro-substituted phenylbenzamides have determined crystal structures to be monoclinic, and DFT has been used to calculate the optimized geometry. researchgate.net In a study of 2-hydroxy-5-nitro-N-phenylbenzamide, the molecule was found to be nearly planar, with a small dihedral angle between the benzene (B151609) rings. researchgate.net
The electronic energy levels, particularly the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), are critical in understanding a molecule's electronic properties and reactivity. The energy difference between HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.com For a series of fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide isomers, the HOMO-LUMO energy gaps were calculated to be in the range of 4.06 to 4.47 eV. mdpi.com These calculations often show that the HOMO is localized on one part of the molecule, while the LUMO is distributed over another, indicating potential pathways for intramolecular charge transfer upon electronic excitation. mdpi.com
Table 1: Calculated Electronic Properties of Fluoro-N-(2-hydroxy-5-methyl phenyl) benzamide Isomers
| Isomer | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| o-FPhB | Data not available | Data not available | 4.2463 |
| m-FPhB | Data not available | Data not available | 4.0598 |
| p-FPhB | Data not available | Data not available | 4.4746 |
Data sourced from theoretical calculations on related benzamide isomers. mdpi.com
DFT calculations are also used to determine various chemical reactivity descriptors. Electrophilicity, a measure of a molecule's ability to accept electrons, is a valuable parameter in predicting reactivity. researchgate.net
Aromaticity, a fundamental concept in chemistry, is quantified using several indices. researchgate.netnih.gov These include:
Nucleus-Independent Chemical Shift (NICS): Measures the magnetic shielding at the center of a ring to gauge aromatic character. researchgate.net
Harmonic Oscillator Model of Aromaticity (HOMA): Based on the deviation of bond lengths from an ideal aromatic system. researchgate.netineosopen.org
Para-Delocalization Index (PDI): Quantifies electron delocalization across a ring. researchgate.net
Aromatic Fluctuation Index (FLU): Measures the fluctuation of electron delocalization. researchgate.net
Studies on aza-derivatives of naphthalene (B1677914) have shown how these indices can be used to rank the aromaticity of different rings within a molecule and compare it between different molecules. nih.gov For example, the aromaticity of a series of diazanaphthalenes was found to follow a specific trend based on the calculated indices. nih.gov The choice of DFT functional and basis set can significantly influence the calculated values of these indices. nih.gov
The electronic density of states (DOS) provides a representation of the number of available electronic states at each energy level. iastate.eduflapw.de It is a powerful tool for understanding the electronic structure of materials. researchgate.net The band gap, determined from the DOS, is the energy difference between the top of the valence band (derived from HOMO levels in a molecule) and the bottom of the conduction band (derived from LUMO levels). iastate.edumaterialsproject.org
DFT calculations are commonly used to compute the DOS and predict the band gap. researchgate.net However, it is well-documented that standard DFT functionals like LDA and GGA tend to underestimate the band gap, often by as much as 40-50%, when compared to experimental values. materialsproject.org More advanced methods or corrections are often necessary to obtain more accurate band gap predictions. materialsproject.org The shape of the DOS near the band edges can provide information about the nature of the electronic bands (e.g., parabolic or non-parabolic). researchgate.net
Predicting the most stable conformation of a molecule is crucial for understanding its reactivity. Global energy minimization techniques, often coupled with conformational searches, are used to identify the lowest energy structure of a molecule. nih.govdokumen.pub This process involves exploring the potential energy surface of the molecule by systematically changing its torsional angles to find the most stable arrangement. researchgate.netdokumen.pub
Once the global minimum energy structure is found, various reactivity descriptors can be calculated to predict how the molecule will interact with other species. These descriptors, derived from DFT, can include parameters like the stabilization energy of anions upon deprotonation and dipole moments, which are used in quantitative structure-activity relationship (QSAR) models to correlate structure with biological activity or toxicity. biorxiv.org
Molecular Dynamics Simulations and Proton Transfer Phenomena
Molecular dynamics (MD) simulations provide a dynamic picture of molecular systems, allowing researchers to study time-dependent phenomena such as conformational changes and chemical reactions. nih.govcore.ac.uk
Car–Parrinello Molecular Dynamics (CPMD) is an ab initio molecular dynamics method that combines DFT with molecular dynamics. core.ac.ukrsc.orgnih.gov This allows for the simulation of chemical processes, such as proton transfer, with a quantum mechanical treatment of the electronic structure. core.ac.ukrsc.org
Proton transfer is a fundamental process in many chemical and biological systems. nih.govupc.edu CPMD simulations can be used to investigate the mechanism and dynamics of proton transfer events. rsc.orgnih.gov For example, CPMD studies on systems in aqueous solution have been used to determine the pKa of hydroxyl groups and to observe the stability of different protonation states. rsc.org In studies of intramolecular proton transfer, such as in 3-hydroxyflavone, MD simulations have elucidated the role of specific vibrational modes in promoting the transfer process. nih.gov These simulations can reveal whether the transfer is a direct, ballistic event or a more complex process mediated by the solvent or by intramolecular vibrational redistribution. nih.gov
Path Integral Molecular Dynamics (PIMD) for Quantum Effects Assessment
Path Integral Molecular Dynamics (PIMD) is a computational method essential for assessing nuclear quantum effects (NQEs), such as zero-point energy and tunneling. arxiv.orgmaplesoft.com In standard molecular dynamics, atomic nuclei are treated as classical particles, an assumption that can be insufficient, especially for systems containing light atoms like hydrogen at lower temperatures. cecam.org PIMD addresses this by employing the Feynman path integral formulation of quantum mechanics, which establishes a formal equivalence (isomorphism) between the quantum mechanical partition function of a system and the classical partition function of a fictitious ring polymer. maplesoft.comcecam.org In this framework, each quantum particle is represented by a set of "beads" connected by harmonic springs, where the polymer's spatial extent reflects the quantum delocalization of the nucleus. cecam.org
Molecular Docking and Ligand-Enzyme Interaction Profiling
Molecular docking is a computational technique used to predict the binding mode and affinity of a ligand, such as 3-Hydroxy-5-phenylbenzamide, within the active site of a target protein or enzyme. nih.gov This method explores various possible conformations of the ligand within the binding pocket and scores them based on factors like intermolecular forces, geometric complementarity, and desolvation energy. researchgate.net The results provide critical insights into the ligand-enzyme interactions that stabilize the complex, guiding the design of more potent and selective inhibitors.
For analogues of this compound, docking studies have been instrumental in identifying potential biological targets and understanding their mechanism of action. researchgate.netmdpi.com For instance, various N-phenylbenzamide derivatives have been docked against enzymes like vascular endothelial growth factor (VEGF) receptors and histone deacetylase 2 (HDAC2) to evaluate their potential as anti-angiogenic or anti-cancer agents. researchgate.netmdpi.com These studies identify key amino acid residues that form hydrogen bonds, hydrophobic interactions, or π-π stacking with the ligand, providing a structural basis for its biological activity. nih.govjonuns.com
Binding affinity prediction is a primary goal of molecular docking, often expressed as a docking score or an estimated binding energy (e.g., in kcal/mol). researchgate.netuni-muenster.de A lower (more negative) score generally indicates a more favorable binding interaction. nih.gov These predictions help in ranking potential drug candidates and prioritizing them for further experimental testing. biorxiv.org
The mechanism of interaction is elucidated by analyzing the docked pose. For benzamide derivatives, key interactions often involve:
Hydrogen Bonding: The amide and hydroxyl groups are potent hydrogen bond donors and acceptors. Docking studies on related compounds frequently show hydrogen bonds forming between the amide N-H or hydroxyl O-H and backbone carbonyls or side-chain residues (e.g., Glutamic acid, Aspartic acid, Histidine) of the target enzyme. researchgate.netmdpi.com
Hydrophobic and van der Waals Interactions: The phenyl rings of the benzamide scaffold contribute significantly to binding through hydrophobic and van der Waals contacts with nonpolar residues in the active site. mdpi.com
π-π Stacking: Aromatic rings in the ligand can engage in π-π stacking interactions with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan in the enzyme's binding pocket. researchgate.net
The following table illustrates typical binding affinity data and interactions found in docking studies of benzamide analogues with various protein targets.
| Compound/Analogue | Target Enzyme | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |
| N-(2-amino-5-(1H-imidazol-2-yl)phenyl)benzamide | HDAC2 | -83.7 | Cys156, His146, Gly154 | Hydrogen Bonding |
| m-Fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide | VEGFR-2 | - | GLU917 | Hydrogen Bonding |
| N-phenylbenzamide derivative | DNA (AT-rich) | - | - | van der Waals, H-bonds |
| N-(2-(2-(2-hydroxybenzylidene)hydrazinecarbonyl)phenyl)benzamide | Tyrosine Kinase | - | - | Hydrogen Bonding |
This table is illustrative and compiled from findings on various benzamide analogues to demonstrate the type of data generated from docking studies. researchgate.netmdpi.comjonuns.comresearchgate.net
During a docking simulation, the ligand's conformational flexibility is explored to find the most stable binding pose. nih.gov For this compound, this involves analyzing the rotational freedom around the C-C bond connecting the two phenyl rings and the C-N bond of the amide group. The resulting conformation within the active site is often different from its lowest-energy conformation in solution, as it adapts to the specific shape and chemical environment of the binding pocket.
Quantum Chemical Topology and Intermolecular Interaction Energies
Quantum chemical topology methods provide a rigorous framework for analyzing electron density to understand chemical bonding and intermolecular interactions. These approaches partition molecular systems into atomic basins and analyze the topological properties of the electron density, offering insights that go beyond simple geometric descriptions.
The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, analyzes the topology of the electron density (ρ). researchgate.net Within this framework, critical points in the electron density field are located and characterized to define atoms, bonds, rings, and cages. For intermolecular interactions, the properties at the bond critical point (BCP) between two interacting atoms are particularly revealing. researchgate.netnih.gov
For this compound, QTAIM analysis would be applied to:
Characterize Hydrogen Bonds: By analyzing the BCP between a hydrogen donor (like the -OH or -NH group) and an acceptor atom, one can quantify the strength and nature of the hydrogen bond. Key parameters include the electron density (ρ) and its Laplacian (∇²ρ) at the BCP. nih.govacs.org
Identify Weak Interactions: QTAIM can identify and characterize weaker non-covalent interactions, such as C-H···O, C-H···π, and π···π stacking, which are crucial for the stability of crystal structures and ligand-receptor complexes. researchgate.net
The table below summarizes the typical QTAIM parameters used to classify intermolecular interactions.
| Interaction Type | Electron Density (ρ) at BCP (a.u.) | Laplacian of Electron Density (∇²ρ) at BCP (a.u.) | Interpretation |
| Strong H-Bond (covalent character) | High | < 0 | Shared-shell interaction |
| Medium/Weak H-Bond (electrostatic) | Low to Medium | > 0 | Closed-shell interaction |
| van der Waals Interaction | Very Low | > 0 | Closed-shell interaction |
This table provides a general guide to the interpretation of QTAIM parameters. researchgate.netacs.org
Symmetry-Adapted Perturbation Theory (SAPT) is a powerful method for calculating and analyzing intermolecular interaction energies. nih.gov Unlike supermolecular approaches, SAPT directly computes the interaction energy as a perturbation to the energy of the isolated monomers, which prevents basis set superposition error (BSSE). nih.gov Crucially, SAPT decomposes the total interaction energy into physically meaningful components. q-chem.comchemrxiv.org
The primary components of the SAPT interaction energy are:
Electrostatics (E_elec): The classical Coulombic interaction between the static charge distributions of the monomers.
Exchange (E_exch): A short-range repulsive term arising from the Pauli exclusion principle when electron clouds overlap.
Induction (E_ind): The attractive energy resulting from the polarization of one monomer by the charge distribution of the other.
Dispersion (E_disp): A purely quantum mechanical attractive force arising from correlated electron fluctuations, also known as London dispersion forces.
| SAPT Energy Component | Physical Origin | Nature of Force |
| Electrostatics | Interaction of static charge distributions | Attractive or Repulsive |
| Exchange | Pauli exclusion principle | Repulsive |
| Induction | Molecular polarization | Attractive |
| Dispersion | Correlated electron fluctuations | Attractive |
This table outlines the fundamental energy components calculated in a SAPT analysis. nih.govq-chem.comchemrxiv.org
Computational Design Principles for Functional Benzamide Materials
Computational design leverages first-principles calculations, where the properties of a material are predicted based solely on its chemical composition and crystal structure. ucm.es This approach accelerates the discovery of new materials by allowing for the rapid screening of promising systems before they are synthesized. ucm.es For benzamide-based materials, computational design focuses on generating complex structures, simulating material properties, and optimizing for desired functions such as specific electronic or charge-transport behaviors. sintef.no
Intrinsic Molecular Rectification and Electron Transport Directionality
Molecular rectification, or the phenomenon of a single molecule acting as a diode, is a key goal in molecular electronics. The design of functional benzamide materials often targets the control of charge transfer (CT) at the molecular level. Computational and experimental studies show that molecules with permanent electric dipoles, known as molecular electrets, can guide the directionality of electron transport. spiedigitallibrary.orgescholarship.org In systems analogous to benzamides, such as polypeptide helices, the alignment of amide and hydrogen bonds creates significant intrinsic electric dipoles that can rectify the flow of electrons. spiedigitallibrary.org
The efficiency and direction of electron transport are governed by the interaction between the molecule's frontier molecular orbitals (HOMO and LUMO) and the Fermi levels of the electrodes they are coupled with. olemiss.edu When these energy levels are aligned, the probability of electron transmission is high. olemiss.edu The mechanism can involve a two-step hopping process (weak coupling) or a one-step coherent process (strong coupling), where the molecule's electronic states overlap significantly with those of the electrodes. pku.edu.cn Computational design principles for benzamide-based rectifiers focus on engineering the molecular structure to create a permanent dipole and to tune the HOMO-LUMO energy levels for optimal interaction with specific electrode materials. spiedigitallibrary.org This can be achieved by introducing asymmetry into the molecular structure, which creates an uneven charge distribution and a resulting dipole moment. spiedigitallibrary.org
Asymmetric Functionalization and Charge Distribution Effects
Asymmetric functionalization is a powerful strategy for tuning the electronic properties of benzamide scaffolds. The introduction of various substituents can profoundly alter the charge distribution within the molecule, thereby influencing its reactivity, stability, and potential for applications in materials science. researchgate.netrsc.org
Recent advancements in catalysis have enabled the highly selective functionalization of benzamide C-H bonds. rsc.org For instance, cobalt-catalyzed reactions allow for the introduction of a wide range of functional groups. nih.gov Computational studies combined with experimental work show that the electronic nature of these substituents is critical. Electron-donating groups (e.g., -OMe, -Et) and electron-withdrawing groups (e.g., -F, -Cl, -CF₃) on the benzamide ring have been shown to be well-tolerated in annulation reactions, leading to products with high yields and enantioselectivities. nih.govacs.org
The strategic placement of these groups alters the molecule's electrostatic potential and dipole moment. bhu.ac.in An asymmetric charge distribution is fundamental for creating molecular rectifiers and for controlling intermolecular interactions in the solid state, which in turn dictates the bulk properties of the material. spiedigitallibrary.orgresearchgate.net Computational modeling of the charge density and electrostatic potential surface helps predict how different functionalization patterns will impact the desired electronic properties, guiding the synthesis of advanced functional materials. bhu.ac.in
Theoretical Investigations of Vibrational Spectra and Thermochemical Parameters
Theoretical calculations are indispensable for interpreting experimental spectroscopic data and for understanding the fundamental molecular properties of complex organic molecules like this compound. Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are used to compute optimized geometries, vibrational frequencies, and electronic parameters. mdpi.comesisresearch.org
Ab initio Hartree Fock Method Applications
The ab initio Hartree-Fock (HF) method is a foundational quantum chemistry approach used to approximate the wavefunction and energy of a quantum many-body system. scirp.org It has been widely applied to study benzamide derivatives and other bioactive molecules to calculate properties like molecular geometry, bond lengths, bond angles, and dipole moments. esisresearch.orgscirp.org
In studies of benzamide analogues, the HF method, often used with basis sets like 3-21G or 6-31G**, provides optimized structural parameters that can be compared with experimental data from X-ray diffraction. esisresearch.orgscirp.org While DFT methods like B3LYP are often more accurate for vibrational frequency calculations, HF results are valuable for providing insights into the electronic structure and for comparative analysis. esisresearch.org For example, in a study of 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, both HF and DFT methods were used to calculate vibrational wavenumbers and geometric parameters, allowing for a comprehensive assignment of the experimental vibrational spectrum. esisresearch.org Such calculations are crucial for understanding the molecule's structural stability and intramolecular interactions. researchgate.net
Table 1: Comparison of Theoretical and Experimental Vibrational Frequencies for a Benzamide Analogue This table presents data for 4-ethyl-N-(2'-hydroxy-5'-nitrophenyl)benzamide, a structural analogue, to illustrate the application of computational methods. The values are reported in cm⁻¹.
| Assignment | FT-IR (Experimental) | FT-Raman (Experimental) | B3LYP (Calculated) | HF (Calculated) |
| OH Stretch | 3377 | - | 3467 | 3749 |
| NH Stretch | 3377 | 3340 | 3433 | 3704 |
| C=O Stretch | 1690 | 1690 | 1662 | 1801 |
| CH₂ sym. stretch | 2933 | 2932 | 2934 | 3097 |
| NO₂ asym. stretch | 1574 | 1574 | 1572 | 1753 |
| Ring C-C stretch | 1596 | 1596 | 1597 | 1735 |
| Source: Data adapted from a study on a substituted benzamide. esisresearch.org |
Frontier Molecular Orbital (HOMO-LUMO) Analysis
Frontier Molecular Orbital (FMO) theory is a cornerstone of understanding chemical reactivity and electronic properties. unesp.brwikipedia.org The Highest Occupied Molecular Orbital (HOMO) represents the ability to donate an electron, while the Lowest Unoccupied Molecular Orbital (LUMO) represents the ability to accept an electron. ajchem-a.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability, chemical reactivity, and electronic transport properties. ajchem-a.comresearchgate.net
For benzamide analogues, DFT calculations are commonly employed to determine the HOMO and LUMO energies. bhu.ac.inmdpi.com A small HOMO-LUMO gap suggests high chemical reactivity and lower kinetic stability, as less energy is required to excite an electron to a higher energy state. ajchem-a.comresearchgate.net This analysis is crucial for designing functional materials, as the HOMO-LUMO gap influences the electronic absorption spectra and the charge transport characteristics of the molecule. researchgate.nettandfonline.com The distribution of the HOMO and LUMO across the molecular structure indicates the most probable sites for electrophilic and nucleophilic attack, respectively. bhu.ac.in In molecules like this compound, the presence of the hydroxyl and phenyl groups would significantly influence the energy and localization of these frontier orbitals.
Table 2: Calculated Quantum Chemical Parameters for a Benzamide Analogue This table illustrates typical parameters derived from FMO analysis for a related compound, (E)-3-(2,3-dihydrobenzofuran-5-yl)-1-(2-hydroxyphenyl)prop-2-en-1-one, using the DFT/B3LYP/6-311G(d,p) method.
| Parameter | Value |
| HOMO Energy | -6.01 eV |
| LUMO Energy | -2.10 eV |
| Energy Gap (ΔE) | 3.91 eV |
| Dipole Moment | 4.8670 Debye |
| Electronegativity (χ) | 4.055 |
| Chemical Hardness (η) | 1.955 |
| Chemical Softness (S) | 0.5115 |
| Source: Data adapted from a computational study on a chalcone (B49325) derivative. bhu.ac.in |
Mechanistic Studies of Chemical Transformations Involving 3 Hydroxy 5 Phenylbenzamide Scaffolds
Proposed Mechanisms for Directed C–H Functionalization
The amide group in benzamide (B126) derivatives is a well-established directing group for the functionalization of otherwise inert C–H bonds, particularly at the ortho position. nih.gov This strategy enhances atom and step economy in synthesis. snnu.edu.cn The 3-hydroxy-5-phenylbenzamide scaffold possesses an amide group capable of directing reactions to the C2 and C6 positions of its primary phenyl ring. Various transition metals, including palladium, rhodium, and cobalt, are commonly employed to catalyze these transformations. nih.gov
The generally accepted mechanism for these reactions begins with the coordination of the amide's oxygen atom to the metal center. This is followed by a concerted metalation-deprotonation (CMD) step, where the ortho C–H bond is cleaved to form a thermodynamically stable five-membered metallacyclic intermediate. beilstein-journals.orgacs.org This key intermediate is more reactive than the initial C–H bond and can engage with a variety of coupling partners. snnu.edu.cn
For instance, in rhodium(III)-catalyzed reactions, the C–H activation step leads to a Cp*Rh(III) metallacycle. acs.org This intermediate can then undergo migratory insertion with coupling partners like alkenes or alkynes. acs.orgnih.gov Subsequent steps, such as β-hydride elimination or reductive elimination, release the functionalized product and regenerate the active catalyst, completing the catalytic cycle. beilstein-journals.orgnih.gov The choice of oxidant and other additives is often critical for the catalyst turnover. beilstein-journals.org In some cases, dual catalytic systems combining a C–H activation catalyst with a photoredox catalyst have been developed to enable novel transformations under mild conditions, using light to drive key oxidation or reduction steps in the cycle. beilstein-journals.org
Cobalt-catalyzed C–H functionalization follows a similar pathway, where a Co(III) complex undergoes a CMD process to form a cyclometalated intermediate. beilstein-journals.orgresearchgate.net This approach has been used for the annulation of benzamides with alkynes to furnish isoquinolones. beilstein-journals.org The reactivity and selectivity in these systems can be finely tuned by modifying the directing group, the metal catalyst, and the reaction conditions. nih.govsnnu.edu.cn For meta-substituted benzamides, functionalization typically occurs at the less sterically hindered ortho position. snnu.edu.cn
Table 1: Key Steps in Directed C–H Functionalization of Benzamides
| Step | Description | Key Intermediates | Common Catalysts | Reference |
|---|---|---|---|---|
| Coordination | The amide's carbonyl oxygen coordinates to the transition metal center. | Metal-substrate complex | Rh(III), Co(III), Pd(II) | nih.govbeilstein-journals.orgacs.orgacs.org |
| C–H Activation | Concerted Metalation-Deprotonation (CMD) at the ortho-position to form a metallacycle. | Five-membered metallacycle | ||
| Functionalization | The metallacycle reacts with a coupling partner (e.g., alkene, alkyne) via migratory insertion. | Seven-membered metallacycle | ||
| Product Release & Catalyst Regeneration | Reductive elimination or β-hydride elimination releases the final product and regenerates the active catalyst. | Functionalized benzamide | Rh(I), Co(I), Pd(0) | beilstein-journals.orgnih.gov |
Rearrangement Pathways in Amide Synthesis
Rearrangement reactions offer powerful methods for skeletal diversification in the synthesis of complex amides.
The synthesis of N-phenylbenzamides from substituted benzoyl chlorides and 1,3-diphenylthiourea has been proposed to proceed through a mechanism involving imino alcohol-amide tautomerism. innovareacademics.ininnovareacademics.in In this pathway, the initial nucleophilic substitution product, a 1-benzoyl-1,3-diphenylthiourea, is sterically hindered. innovareacademics.ininnovareacademics.in This steric strain drives a rearrangement to a more stable intermediate. innovareacademics.inresearchgate.net This intermediate then converts into an imino alcohol (also known as an imidic acid), which is a tautomer of the final amide product. innovareacademics.ininnovareacademics.in The imino alcohol is generally less stable than its corresponding amide form and readily tautomerizes to yield the N-phenylbenzamide. innovareacademics.ininnovareacademics.in This mechanism highlights how tautomeric equilibria can be key steps in the formation of amide bonds. innovareacademics.inindexcopernicus.com
Aryl migration is a significant rearrangement pathway in organic chemistry. rsc.org In the context of benzamide-related structures, studies on the decomposition of benzoylthioureas have shown that product formation can be dictated by the migration of either an aryl or a phenyl group. rsc.org It has been postulated that the formation of benzamide products results from the migration of an aryl group, while the formation of thiobenzamide (B147508) byproducts can be attributed to phenyl group migration. rsc.org The preference for which group migrates is influenced by electronic factors; substrates with electron-donating groups on the aryl moiety tend to favor benzamide formation via aryl migration. rsc.org
Radical aryl migrations, such as the Truce–Smiles rearrangement, represent another class of these transformations. cdnsciencepub.com These reactions typically proceed via an intramolecular nucleophilic aromatic substitution (SNAr) pathway, involving a Meisenheimer complex intermediate. cdnsciencepub.com The growing field of photoredox catalysis has also enabled new strategies for radical aryl migration, starting from common radical precursors. nih.gov
Nucleophilic Acyl Substitution Reaction Mechanisms
Nucleophilic acyl substitution is the most fundamental reaction of carboxylic acid derivatives, including benzamides. masterorganicchemistry.com The reaction proceeds via a two-step addition-elimination mechanism. masterorganicchemistry.comuomustansiriyah.edu.iq In the first step, a nucleophile attacks the electrophilic carbonyl carbon of the benzamide, breaking the C=O π-bond and forming a tetrahedral alkoxide intermediate. libretexts.orglibretexts.org
Table 2: General Mechanism of Nucleophilic Acyl Substitution
| Step | Description | Key Feature | Reference |
|---|---|---|---|
| 1. Nucleophilic Addition | A nucleophile attacks the carbonyl carbon. | Formation of a tetrahedral alkoxide intermediate. | libretexts.orglibretexts.org |
| 2. Elimination | The tetrahedral intermediate collapses, the C=O bond reforms, and a leaving group is expelled. | The better leaving group (weaker base) is eliminated. | masterorganicchemistry.comlibretexts.org |
Alkaline Cyclization Mechanisms to Heterocyclic Systems, e.g., 4-Quinazolinones
Substituted benzamides are important precursors for the synthesis of heterocyclic systems like 4-quinazolinones. The alkaline cyclization of 2-(substituted benzamido)benzamides provides a route to these structures. grafiati.com A general and efficient method for synthesizing 2,3-disubstituted quinazolin-4(3H)-ones involves a one-pot, three-component reaction between an isatoic anhydride, a primary amine, and an orthoester. researchgate.net
The mechanism for forming the quinazolinone ring from a 2-aminobenzamide (B116534) derivative under basic conditions involves an intramolecular cyclization. The reaction is initiated by the nucleophilic attack of the amino group onto the carbonyl carbon of the amide side chain. This forms a tetrahedral intermediate which then undergoes dehydration to yield the final heterocyclic product. The presence of an appropriate substituent at the 2-position of the benzamide is a prerequisite for this type of cyclization.
Chemoselectivity in Multi-Functionalized Benzamide Reactions
The this compound scaffold contains several functional groups: a primary amide, a hydroxyl group, and two phenyl rings. This multi-functionality presents challenges and opportunities in terms of chemoselectivity. The outcome of a reaction depends on which functional group is targeted by the reagents and catalysts under specific conditions.
For instance, in C–H functionalization reactions, the amide group typically directs functionalization to its ortho-positions. nih.gov However, the hydroxyl group can also act as a directing group. snnu.edu.cn In some cases, multiple directing groups can work synergistically to control regioselectivity. A study on N-phenoxyacetamides demonstrated that a hydroxyl group and an amide-containing side chain could work together to achieve highly regioselective C–H functionalization, with the reaction outcome being switchable between two different product scaffolds (benzofurans and chalcones) simply by changing the solvent polarity. acs.org This was attributed to the solvent influencing which of two possible mechanistic pathways (a RhIII–RhI–RhIII pathway or a RhIII–RhV–RhIII pathway) is favored. acs.org
Chemoselectivity is also crucial when a molecule contains multiple functional groups of similar reactivity. For example, in molecules with both ester and amide functionalities, certain catalysts can selectively reduce the amide group while leaving the ester intact, demonstrating remarkable chemoselectivity. researcher.life This selectivity is achieved by tuning the catalyst and reaction conditions to favor the activation of one functional group over the other. researcher.liferesearchgate.net
Biological Activity and Molecular Mechanisms of Action of 3 Hydroxy 5 Phenylbenzamide Derivatives in Vitro, Non Clinical Research
Enzyme Inhibition Studies and Molecular Target Identification
In vitro studies on the inhibitory effects of N-[4-(6-hydroxy-2-naphthyl)phenyl]-amide derivatives, which share structural similarities with phenylbenzamides, have been conducted on human DNA topoisomerase IIα (TopoIIα). One derivative, designated as K10, demonstrated potent inhibition of TopoIIα-mediated DNA relaxation. bohrium.com It exhibited strong antiproliferative activity against HepG-2 (liver cancer) and MDA-MB-231 (breast cancer) cell lines, with IC50 values of 0.33 µM and 0.63 µM, respectively. bohrium.com Further investigations into acridine–thiosemicarbazone derivatives also showed significant inhibition of topoisomerase IIα. nih.gov Specifically, derivatives DL-01, DL-07, and DL-08 inhibited the enzyme's activity by 77%, 74%, and 79% respectively, at a concentration of 100 µM. nih.gov
Table 1: Topoisomerase IIα Inhibitory Activity of Related Amide Derivatives
| Compound | Target Cell Line | IC50 (µM) | % Inhibition (at 100 µM) |
|---|---|---|---|
| K10 | HepG-2 | 0.33 | Not Reported |
| K10 | MDA-MB-231 | 0.63 | Not Reported |
| DL-01 | Not Applicable | Not Reported | 77% |
| DL-07 | Not Applicable | Not Reported | 74% |
| DL-08 | Not Applicable | Not Reported | 79% |
Benzamide (B126) derivatives designed as analogues of trimethoprim have been identified as inhibitors of human dihydrofolate reductase (hDHFR), an essential enzyme in nucleotide biosynthesis and a target in cancer therapy. mdpi.comdntb.gov.uanih.gov A series of eleven benzamides (JW1–JW8; MB1, MB3, MB4) were evaluated for their in vitro inhibitory activity against hDHFR. All tested compounds were found to be active, with IC50 values ranging from 4.72 µM to 20.17 µM. mdpi.comnih.gov These derivatives demonstrated greater potency than the model compound, trimethoprim (TMP), which had an IC50 of 55.26 µM under the same conditions. mdpi.comnih.gov Among them, derivatives JW2 and JW8 were identified as the most promising. nih.govresearchgate.net
Table 2: hDHFR Inhibition by Benzamide Derivatives
| Compound Series | IC50 Range (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| JW1–JW8; MB1, MB3, MB4 | 4.72 - 20.17 | Trimethoprim (TMP) | 55.26 |
| JW1–JW8; MB1, MB3, MB4 | 4.72 - 20.17 | Methotrexate (MTX) | 0.08 |
Halogenated 2-hydroxy-N-phenylbenzamides, also known as salicylanilides, have been investigated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes central to the cholinergic hypothesis of Alzheimer's disease. nih.govresearchgate.net In vitro evaluations using AChE from electric eel and BuChE from equine serum showed that these benzamides exhibited moderate inhibition. nih.govresearchgate.net The IC50 values for AChE were in the range of 33.1 to 85.8 µM, while the IC50 values for BuChE were generally higher, ranging from 53.5 to 228.4 µM. nih.govresearchgate.net This indicates that the majority of these derivatives inhibit AChE more effectively than BuChE. nih.govresearchgate.net
Further structure-activity relationship studies revealed that esterification of the parent benzamides with phosphorus-based acids significantly improved activity against BuChE. nih.govresearchgate.net For instance, the derivative 5-chloro-2-{[4-(trifluoromethyl)phenyl]carbamoyl}phenyl diethyl phosphite was found to be a particularly potent and selective inhibitor of BuChE, with an IC50 value of 2.4 µM. nih.govresearchgate.net This compound was also shown to cause mixed inhibition of both cholinesterases. nih.govresearchgate.net Another study on benzohydrazide derivatives showed dual inhibition of both enzymes, with IC50 values of 44–100 µM for AChE and starting from 22 µM for BuChE. mdpi.com
Table 3: Cholinesterase Inhibition by Hydroxy-N-phenylbenzamide Derivatives
| Compound Class | Enzyme | Source | IC50 Range (µM) |
|---|---|---|---|
| Halogenated 2-hydroxy-N-phenylbenzamides | AChE | Electric Eel | 33.1 - 85.8 |
| Halogenated 2-hydroxy-N-phenylbenzamides | BuChE | Equine Serum | 53.5 - 228.4 |
| Phosphorus-based esters | BuChE | Equine Serum | As low as 2.4 |
| 2-Benzoylhydrazine-1-carboxamides | AChE | Electric Eel | 44 - 100 |
| 2-Benzoylhydrazine-1-carboxamides | BuChE | Equine Serum | Starting from 22 |
The enzyme β-secretase (BACE1) is a key target in Alzheimer's disease research as it is the rate-limiting enzyme in the production of amyloid-β peptide. nih.govnih.gov Certain benzamide derivatives have been evaluated for their potential to inhibit this aspartic protease. nih.gov In one study, the benzamide derivative JW8, which was also active against hDHFR and AChE, was identified as the most active against the BACE1 enzyme among the tested compounds. mdpi.comnih.govresearchgate.net It displayed an IC50 value of 9.01 µM, which was comparable to the reference inhibitor quercetin (IC50 = 4.89 µM). mdpi.comnih.govresearchgate.net
Table 4: BACE1 Inhibition by Benzamide Derivative JW8
| Compound | IC50 (µM) | Reference Compound | Reference IC50 (µM) |
|---|---|---|---|
| JW8 | 9.01 | Quercetin | 4.89 |
Substituted benzamide derivatives have been identified as selective in vitro inhibitors of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of key neurotransmitters. google.com The inhibition of MAO-B is a therapeutic strategy for neurodegenerative conditions such as Parkinson's disease. google.com Studies on benzylamine-sulfonamide derivatives have led to the identification of highly potent inhibitors of human MAO-B (hMAO-B). nih.gov For example, compounds 4i and 4t showed significant inhibitory activity with IC50 values of 0.041 µM and 0.065 µM, respectively. nih.gov
Kinetic analyses performed using Lineweaver-Burk plots have been used to determine the mechanism of inhibition. nih.govresearchgate.net For other related heterocyclic inhibitors, this type of analysis has revealed a competitive mode of inhibition for hMAO-B. mdpi.com This indicates that the inhibitors compete with the substrate for binding to the active site of the enzyme. mdpi.com
Table 5: MAO-B Inhibition by Benzylamine-Sulfonamide Derivatives
| Compound | IC50 (µM) |
|---|---|
| 4i | 0.041 |
| 4t | 0.065 |
Human ectonucleoside triphosphate diphosphohydrolases (h-NTPDases) are cell surface enzymes that hydrolyze extracellular nucleotides and are involved in regulating purinergic signaling. Research has explored sulfamoyl-benzamide derivatives as selective inhibitors for these enzymes. rsc.org These compounds were screened against four isoforms: h-NTPDase1, -2, -3, and -8. rsc.org
The derivative N-(4-bromophenyl)-4-chloro-3-(morpholine-4-carbonyl)benzenesulfonamide (3i) was the most potent inhibitor of h-NTPDase1, with an IC50 value of 2.88 µM. rsc.org Several compounds demonstrated potent activity against h-NTPDase2 with IC50 values in the sub-micromolar range, including N-(4-methoxyphenyl)-3-(morpholinosulfonyl)benzamide (3f) and 5-(N-benzylsulfamoyl)-2-chloro-N-(4-methoxyphenyl)benzamide (3j). rsc.org Additionally, compound 3i was also highly active against h-NTPDase3 (IC50 = 0.72 µM), and another derivative, 2d, selectively inhibited h-NTPDase8 with an IC50 of 0.28 µM. rsc.org
Table 6: h-NTPDase Inhibition by Sulfamoyl-Benzamide Derivatives
| Compound | Target Isoform | IC50 (µM) |
|---|---|---|
| 3i | h-NTPDase1 | 2.88 |
| 3i | h-NTPDase3 | 0.72 |
| 3f | h-NTPDase2 | Sub-micromolar |
| 3j | h-NTPDase2 | Sub-micromolar |
| 2d | h-NTPDase8 | 0.28 |
Smoothened Antagonism and Hedgehog Signaling Pathway Modulation
The Hedgehog (Hh) signaling pathway is a critical regulator of embryonic development and tissue homeostasis. nih.gov Aberrant activation of this pathway has been implicated in the development and progression of various cancers. nih.govcore.ac.uk A key component of this pathway is the transmembrane protein Smoothened (SMO), which, upon activation, initiates a signaling cascade that leads to the activation of GLI transcription factors and the expression of target genes involved in cell proliferation and survival. nih.govresearchgate.net Consequently, SMO has emerged as a significant target for the development of anticancer therapeutics. uconn.edu
While a number of Smoothened antagonists have been identified and developed, research specifically detailing the activity of 3-Hydroxy-5-phenylbenzamide as a Smoothened antagonist is not extensively available in the current body of scientific literature. However, the broader class of small molecules is continually being explored for their potential to modulate the Hedgehog signaling pathway. The general mechanism of SMO antagonists involves binding to the Smoothened receptor, thereby preventing its activation and subsequent downstream signaling. uconn.edu This inhibition can lead to the suppression of tumor growth driven by an overactive Hedgehog pathway. core.ac.uk Further in vitro studies would be necessary to determine if this compound or its derivatives possess the ability to act as Smoothened antagonists and modulate the Hedgehog signaling pathway.
Anti-Infective Research Applications
The antimicrobial potential of benzamide derivatives has been an area of active investigation. nih.govnanobioletters.com Research into various substituted benzamide compounds has demonstrated a range of activities against both bacterial and fungal pathogens. nih.gov These studies suggest that the benzamide scaffold can be a valuable pharmacophore for the development of new antimicrobial agents. nanobioletters.com
While specific studies on the antimicrobial activity of this compound are limited, research on related hydroxybenzoic acids and N-phenylbenzamides provides some insights. ijpbp.comdergipark.org.tr For instance, studies on N-phenylbenzamide derivatives have shown that they can inhibit the growth of Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans in vitro. nih.gov The mechanism of action for these compounds can vary, but they often involve the disruption of essential cellular processes in the microorganisms.
The following table summarizes the in vitro antimicrobial activity of a series of hypothetical this compound derivatives against various bacterial and fungal strains, illustrating the type of data generated in such studies.
| Compound | Bacterial Strain | MIC (µg/mL) | Fungal Strain | MIC (µg/mL) |
| This compound | Staphylococcus aureus | >128 | Candida albicans | >128 |
| Derivative A | Staphylococcus aureus | 32 | Candida albicans | 64 |
| Derivative B | Escherichia coli | 64 | Aspergillus niger | 128 |
| Derivative C | Pseudomonas aeruginosa | >128 | Cryptococcus neoformans | 32 |
Enterovirus 71 (EV71) is a significant human pathogen responsible for hand, foot, and mouth disease, which can sometimes lead to severe neurological complications. nih.gov The search for effective antiviral agents against EV71 is an ongoing area of research. mdpi.comapub.kr Studies have shown that N-phenylbenzamide derivatives can exhibit potent antiviral activity against various strains of EV71 in vitro. nih.govresearchgate.net
One study synthesized a series of novel N-phenylbenzamide derivatives and evaluated their anti-EV71 activities. nih.gov Among the tested compounds, some demonstrated significant inhibitory effects at low micromolar concentrations. nih.gov The structure-activity relationship of these derivatives indicated that the benzene (B151609) ring B was essential for their anti-EV71 activity. nih.gov Although this study provides a strong rationale for investigating compounds with this scaffold, it does not specifically report on the antiviral properties of this compound.
The table below presents hypothetical in vitro anti-EV71 data for this compound and its derivatives, based on the type of results obtained in similar studies.
| Compound | Virus Strain | IC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| This compound | EV71 (BrCr) | >100 | >200 | - |
| Derivative D | EV71 (BrCr) | 15.2 | 150.5 | 9.9 |
| Derivative E | EV71 (SZ98) | 8.7 | >200 | >23.0 |
| Pirodavir (Control) | EV71 (BrCr) | 5.4 | 85.3 | 15.8 |
Prion diseases are fatal neurodegenerative disorders characterized by the accumulation of the misfolded prion protein, PrPSc. A key therapeutic strategy is the identification of compounds that can inhibit the conversion of the normal cellular prion protein (PrPC) to the pathogenic PrPSc isoform. While a variety of chemical scaffolds have been investigated for their anti-prion activity, there is no specific mention of this compound in the available research literature on prion disease. The development of effective antiprion agents remains a significant challenge.
Kinetoplastid parasites, such as Trypanosoma brucei, Trypanosoma cruzi, and Leishmania donovani, are the causative agents of severe human diseases including African trypanosomiasis, Chagas disease, and leishmaniasis. nih.gov A notable feature of these parasites is the kinetoplast, a network of mitochondrial DNA (kDNA) rich in adenine-thymine (A-T) base pairs. acs.orgnih.gov This unique structure has been identified as a promising target for antiparasitic drugs. nih.govacs.org
Derivatives of N-phenylbenzamide have been investigated as potential agents against kinetoplastid parasites, with their mechanism of action often attributed to binding within the minor groove of DNA. nih.govacs.orgcore.ac.uk The A-T rich sequences of the kinetoplast DNA are particularly susceptible to the binding of small molecules. nih.govacs.org This binding can interfere with DNA replication and transcription, ultimately leading to parasite death. nih.gov
Studies on bis(2-aminoimidazolines) and bisarylimidamides, which are related to the N-phenylbenzamide scaffold, have demonstrated their ability to bind strongly and selectively to the DNA minor groove. nih.gov While these findings highlight the potential of this class of compounds, specific research detailing the interaction of this compound with kinetoplast DNA is not currently available. Further investigation would be required to determine if this specific compound can effectively bind to the DNA minor groove of kinetoplastid parasites and exert an antiparasitic effect.
Targeting Kinetoplastid Parasites
Displacement of High Mobility Group (HMG)-box Proteins
N-phenylbenzamide derivatives have been identified as potent agents that interact with DNA and disrupt crucial DNA-protein interactions within kinetoplastid parasites. nih.govacs.org Strong experimental evidence indicates that these compounds can displace High Mobility Group (HMG)-box-containing proteins from their DNA binding sites. nih.govacs.org These HMG-box proteins are essential for the function and maintenance of kinetoplast DNA (kDNA). nih.govacs.org
The mechanism of action involves the compounds binding to the minor groove of AT-rich DNA sequences, which are characteristic of kDNA. nih.gov This binding physically obstructs the interaction between HMG-box proteins and their DNA targets. The displacement of these vital proteins interferes with the architectural and transcriptional roles they play in maintaining kDNA integrity. nih.govacs.org
Kinetoplast DNA (kDNA) Disruption
The displacement of HMG-box proteins by N-phenylbenzamide derivatives leads directly to the disruption of the complex structure of kinetoplast DNA (kDNA). nih.govacs.org kDNA is a unique and complex network of interlocked DNA circles found within the mitochondria of kinetoplastid parasites. nih.gov The proper organization and replication of this network are vital for the parasite's survival. nih.govnih.gov
By displacing essential structural proteins, these compounds trigger a cascade of events that compromise kDNA integrity. This interaction ultimately leads to the disorganization and disintegration of the kDNA network. nih.govacs.org The disruption of kDNA function is a critical step that culminates in the death of the parasite, making this mechanism a key component of the compound's anti-parasitic activity. nih.govacs.org
Mitochondrial Biology Investigations
Mitochondrial Permeability Transition Pore (PTP) Inhibition
Derivatives of N-phenylbenzamide have emerged as potent inhibitors of the mitochondrial permeability transition pore (PTP). nih.govnih.gov The PTP is a channel in the inner mitochondrial membrane that, when persistently open, leads to mitochondrial dysfunction and cell death. nih.gov The inhibition of this pore is a significant therapeutic target for a variety of diseases. Research has identified several potent analogs within the N-phenylbenzamide series through structure-activity relationship optimization studies. nih.govnih.gov
One notable derivative, 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide (referred to as compound 4 in the study), has demonstrated significant inhibitory activity in mitochondrial swelling assays with an EC₅₀ of 280 nM. nih.gov This inhibitory action is not dependent on Cyclophilin D (CypD), a known regulator of the PTP, indicating a distinct mechanism of action. nih.gov
| Compound Derivative | Assay | Result (EC₅₀) | Reference |
| 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide | Mitochondrial Swelling Assay | 280 nM | nih.gov |
Protection against Ca²⁺-Triggered Pore Opening
A primary trigger for the opening of the mitochondrial permeability transition pore is an overload of calcium (Ca²⁺) in the mitochondrial matrix. scienceopen.commdpi.com N-phenylbenzamide derivatives have been shown to be effective at protecting mitochondria against Ca²⁺-induced pore opening. nih.gov In laboratory settings, these compounds prevent mitochondrial swelling that is initiated by high concentrations of Ca²⁺. nih.gov This protective effect underscores their potential to maintain mitochondrial integrity under conditions of calcium stress. nih.gov
Mitigation of Oxidative Stress-Induced Pore Opening
In addition to calcium overload, oxidative stress is another major inducer of PTP opening. scienceopen.com Oxidative stress can be mimicked in vitro using reagents that modify redox-sensitive thiol groups on mitochondrial proteins, which in turn increases the sensitivity of the PTP to Ca²⁺. nih.gov
Research has demonstrated that N-phenylbenzamide derivatives are protective against PTP opening triggered by various oxidative stress-inducing agents. nih.gov In experiments using isolated mouse liver mitochondria, a representative compound prohibited the PTP transition from a closed to an open state when challenged with reagents like Phenylarsine oxide, Diamide, and N-ethylmaleimide, even in the presence of Ca²⁺. nih.govmdpi.com This indicates that these inhibitors are effective at preventing PTP opening regardless of the specific trigger. nih.gov
| Inducer of Oxidative Stress | Observed Effect on PTP | Effect of N-phenylbenzamide Derivative | Reference |
| Phenylarsine oxide + 10 µM Ca²⁺ | Pore Opening | Prohibited | nih.gov |
| Diamide + 10 µM Ca²⁺ | Pore Opening | Prohibited | nih.gov |
| Cu(OP)₂ + 10 µM Ca²⁺ | Pore Opening | Prohibited | nih.gov |
| N-ethylmaleimide + 10 µM Ca²⁺ | Pore Opening | Prohibited | nih.gov |
Impact on Mitochondrial Calcium Retention Capacity
A robust measure of PTP inhibition is the calcium retention capacity (CRC) of mitochondria, which quantifies the maximum amount of Ca²⁺ that mitochondria can accumulate before the PTP opens. nih.govresearchgate.netfrontiersin.org N-phenylbenzamide derivatives have been shown to confer a very high calcium retention capacity to mitochondria. nih.govnih.gov
For instance, the derivative 3-(benzyloxy)-5-chloro-N-(4-(piperidin-1-ylmethyl)phenyl)benzamide was found to produce a CRC ratio of 19, which was the highest reported for a PTP inhibitor at the time of the study. nih.gov This compound also demonstrated a concentration-dependent increase in the CRC of permeabilized human HeLa cells, confirming its inhibitory effect extends from isolated murine mitochondria to human cells. nih.gov This significant enhancement of CRC highlights the potent ability of this compound class to stabilize the closed state of the PTP. nih.gov
Modulation of Gene Regulation and Epigenetic Targets of this compound Derivatives (in vitro, non-clinical research)
Derivatives of this compound have emerged as significant tools in the investigation of epigenetic regulation. A notable example is the chemical probe UNC1215, which has been instrumental in elucidating the function of the L3MBTL3 protein, a member of the malignant brain tumor (MBT) family of chromatin-interacting transcriptional repressors. nih.govnih.govneurosciencenews.com These repressors play a crucial role in gene expression by recognizing and binding to methylated lysine residues on histone proteins, a key component of the epigenetic code.
Interaction with Chromatin-Interacting Transcriptional Repressors (e.g., L3MBTL3)
UNC1215, a potent and selective chemical probe, directly interacts with the methyl-lysine (Kme) reading domain of L3MBTL3. nih.govnih.gov This interaction is highly specific, with UNC1215 exhibiting greater than 50-fold selectivity for L3MBTL3 over other members of the MBT family. nih.govnih.gov The binding affinity of UNC1215 to L3MBTL3 is significant, with a dissociation constant (Kd) of 120 nM. nih.govnih.govmedchemexpress.com
X-ray crystallography studies have revealed a unique 2:2 polyvalent mode of interaction between UNC1215 and L3MBTL3. nih.govnih.govmedchemexpress.com This means that two molecules of UNC1215 bind to two molecules of the L3MBTL3 protein. This binding occurs within the Kme-binding pocket of the MBT domains of L3MBTL3. nih.govnih.govmedchemexpress.com The interaction is competitive, meaning that UNC1215 displaces mono- or dimethyl-lysine containing peptides that would normally bind to L3MBTL3. nih.govnih.gov
| Compound | Target | Binding Affinity (Kd) | Selectivity | Binding Mode |
| UNC1215 | L3MBTL3 | 120 nM | >50-fold vs other MBT family members | 2:2 polyvalent interaction |
Methyllysine (Kme) Binding Function Modulation
The primary mechanism of action of UNC1215 is the modulation of the methyllysine (Kme) binding function of L3MBTL3. nih.govnih.gov By occupying the Kme-binding pocket, UNC1215 effectively inhibits the ability of L3MBTL3 to recognize and bind to its natural histone ligands. This antagonism of the Kme reading function disrupts the normal biological role of L3MBTL3 in transcriptional repression. nih.gov Point mutations designed to disrupt the Kme-binding function of L3MBTL3 have been shown to produce similar effects to those observed upon treatment with UNC1215, further confirming this mechanism. nih.govnih.govmedchemexpress.com
Impact on Cellular Protein Mobility and Localization
In a cellular context, UNC1215 has been demonstrated to increase the mobility of GFP-L3MBTL3 fusion proteins. nih.govnih.govmedchemexpress.com This increased mobility is a direct consequence of UNC1215 disrupting the interaction between L3MBTL3 and its chromatin binding sites. Normally, L3MBTL3 is relatively immobile within the nucleus due to its association with chromatin. By blocking the Kme-binding pocket, UNC1215 effectively detaches L3MBTL3 from chromatin, leading to its increased diffusion throughout the nucleus. nih.gov This effect on protein mobility highlights the ability of this this compound derivative to modulate protein-protein interactions within a living cell.
| Treatment | Effect on GFP-L3MBTL3 | Mechanism |
| UNC1215 | Increased cellular mobility | Disruption of L3MBTL3 binding to chromatin |
| Point mutation in Kme-binding pocket | Increased cellular mobility | Phenocopies the effect of UNC1215 |
Identification of Novel Kme-Dependent Protein Interactions (e.g., BCLAF1)
A significant outcome of the use of UNC1215 as a chemical probe has been the identification of novel protein interactions involving L3MBTL3. Treatment of cells with UNC1215 led to the discovery of a previously unknown interaction between L3MBTL3 and BCL2-associated transcription factor 1 (BCLAF1). nih.govnih.gov BCLAF1 is a protein that has been implicated in processes such as DNA damage repair and apoptosis. nih.govnih.gov
Further investigation revealed that this interaction is dependent on the methyllysine-binding function of L3MBTL3, as UNC1215 disrupts the association between the two proteins. nih.govresearchgate.net In U2OS cells, GFP-L3MBTL3 and BCLAF1 were observed to colocalize in nuclear foci. nih.gov Upon treatment with UNC1215, these nuclear foci were noticeably disrupted, indicating a separation of the two proteins. nih.govresearchgate.net Immunoprecipitation experiments confirmed that UNC1215 reduces the interaction between L3MBTL3 and BCLAF1. nih.govresearchgate.net This discovery underscores the utility of this compound derivatives like UNC1215 in uncovering new biological pathways and protein functions.
| Protein Complex | Effect of UNC1215 | Significance |
| L3MBTL3 - BCLAF1 | Disrupts interaction | Identification of a novel Kme-dependent protein interaction |
Structure Activity Relationship Sar Studies for 3 Hydroxy 5 Phenylbenzamide Derivatives
Positional Isomerism and Substituent Effects on Biological Efficacy and Target Selectivity
The arrangement of substituents on the aromatic rings of 3-hydroxy-5-phenylbenzamide derivatives profoundly impacts their biological efficacy and selectivity. Studies on related benzamide (B126) structures have consistently demonstrated that even minor changes in substituent positioning can lead to significant shifts in activity.
For instance, in a series of halogenated 2-hydroxy-N-phenylbenzamides, derivatives of 5-substituted salicylic (B10762653) acid generally exhibited slightly better inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), enzymes relevant to Alzheimer's disease. mdpi.com The presence of a halogen on the salicylanilide (B1680751) core was found to be essential for activity. mdpi.com Specifically, 5-bromo and 5-chloro-2-hydroxy-N-[3,5-bis(trifluoromethyl)phenyl]benzamides showed noteworthy IC₅₀ values against BuChE. mdpi.com This highlights the importance of both the nature and position of the halogen substituent.
Furthermore, research on benzamides as inhibitors of Mycobacterium tuberculosis QcrB revealed that the electronic nature of substituents at the C-5 position of the benzamide core is critical. acs.org Electron-withdrawing groups like fluorine and difluoromethyl at this position were less tolerated, leading to a significant decrease in potency. acs.org Conversely, the introduction of a 3-pyridine ring at the C-5 position resulted in a compound with improved potency compared to derivatives with anisole (B1667542) groups. acs.org
The impact of substituent placement extends to antiviral applications as well. In the development of enterovirus 71 (EV71) inhibitors based on the N-phenylbenzamide scaffold, modifications were made to the substituents at the C-3 position of one of the benzene (B151609) rings to probe the importance of the amide group for activity. mdpi.com The introduction of substituents on the second benzene ring was also explored to enhance metabolic stability and further investigate SAR. mdpi.com
These examples underscore the principle that the biological profile of this compound derivatives is intricately linked to the specific placement and properties of their substituents.
Influence of Hydroxyl Group Position and Substituent Variation on Molecular Target Interaction
The hydroxyl group is a key functional group in many biologically active molecules, capable of forming crucial hydrogen bonds with target proteins. The position of the hydroxyl group on the this compound scaffold is therefore a critical determinant of its interaction with molecular targets.
Studies on related structures, such as hydroxy-substituted indolo[2,1-a]isoquinolines, have shown that these derivatives can bind to the colchicine-binding site of tubulin, thereby inhibiting its polymerization. acs.org This interaction is believed to be responsible for their cytostatic activity. acs.org Similarly, research on carboxyalkyl flavonoid derivatives as α-glucosidase inhibitors has highlighted the importance of the position and number of hydroxyl groups on the B and C rings for their hypoglycemic activity. nih.gov The hydroxyl groups, in conjunction with hydrophobic and hydrophilic regions of the molecule, are necessary for effective binding. nih.gov
The interplay between the hydroxyl group and other substituents is also crucial. For example, in a series of N-arylbenzamides designed as estrogen receptor (ER) agonists, the presence of a 4-OH group, which is superimposable with the essential 3-OH group of 17β-estradiol, was found to be important for activity. tandfonline.com However, the addition of a 2-OH group on the benzoic acid portion led to a reduction or loss of activity, possibly due to the formation of an intramolecular hydrogen bond or steric hindrance. tandfonline.com
The electronic effects of substituents can also modulate the hydrogen bonding capacity of the hydroxyl group. In an analysis of fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers, it was observed that the position of the fluorine atom influences the formation of inter-peptide hydrogen bonds. researchgate.net For the para-substituted isomer, a stereochemical gate opens, activating N-H∙∙∙∙O inter-peptide bonds. researchgate.net This demonstrates how substituent-induced electronic changes can have a profound effect on the intermolecular interactions that govern biological activity.
Amide Bond Modifications and Conformational Flexibility in Receptor Binding
The amide group itself is a versatile functional group, often present in biologically active derivatives with a wide range of pharmacological activities. mdpi.com It is a stable and relatively easy to synthesize linkage. mdpi.com However, the amide bond can be susceptible to metabolic degradation, which has led to the exploration of bioisosteric replacements. nih.gov
One common strategy is the replacement of the amide bond with a 1,2,3-triazole scaffold. nih.gov This modification has been successfully employed to improve the metabolic stability of potent D3-receptor selective ligands, which originally suffered from poor stability due to the amide group. nih.gov The 1,2,3-triazole containing molecules showed increased resistance to metabolism while maintaining high binding affinity. nih.gov
The conformational flexibility imparted by the amide bond is also a critical factor in receptor binding. The ability of the molecule to adopt a specific conformation to fit into a binding pocket can be modulated by altering the groups attached to the amide nitrogen. In the context of N-substituted aminobenzamide derivatives targeting the dipeptidyl peptidase-IV (DPP-IV) enzyme, various substitutions on the aniline (B41778) ring were explored to optimize interactions with the enzyme's active site. dovepress.com
Furthermore, in the development of enterovirus 71 inhibitors, modifications around the amide group were crucial. mdpi.com To avoid cleavage of the amide bond during synthesis, mild reaction conditions were employed when alkylating the amine groups of related N-phenylbenzamide derivatives. mdpi.com This highlights the chemical considerations that must be taken into account when modifying structures containing an amide linkage.
Correlation of Electronic Properties with Observed Biological Activity
The electronic properties of substituents on the this compound scaffold, such as their electron-donating or electron-withdrawing nature, play a significant role in determining the molecule's biological activity. These properties can influence factors like binding affinity, reactivity, and metabolic stability.
In a study of 5-bromo- and 3,5-dibromo-2-hydroxy-N-phenylbenzamides as inhibitors of photosynthetic electron transport (PET), a bilinear dependence of the inhibitory activity on the Hammett constant (σ) of the substituent on the N-phenyl moiety was observed. researchgate.net The Hammett constant is a measure of the electronic effect of a substituent. This finding indicates a direct correlation between the electronic properties of the substituents and the biological activity of the compounds. researchgate.net
Similarly, research on benzamides as Mycobacterium tuberculosis QcrB inhibitors showed that compounds with strong electron-deficient groups, such as monofluoro and difluoro derivatives at the C-5 position of the benzamide core, exhibited a significant decrease in potency. acs.org This suggests that the electronic nature of this position is a key determinant of activity against this target.
The influence of electronic properties is also evident in the context of antiviral agents. For N-phenylbenzamide derivatives designed as enterovirus 71 inhibitors, the introduction of various substituents was aimed at exploring the structure-activity relationships, which inherently include electronic effects. nih.gov
Furthermore, theoretical evaluations using Density Functional Theory (DFT) on fluoro-N-(2-hydroxy-5-methyl phenyl)benzamide isomers have shown a good correlation between calculated electronic properties and experimental observations. researchgate.net These calculations can help to understand and predict how changes in electronic distribution due to different substituents will affect the molecule's interactions and, consequently, its biological function.
Stereochemical Considerations in Ligand-Target Binding Interactions
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a critical factor in the interaction between a ligand and its biological target. Chiral molecules can exhibit significantly different biological activities between their enantiomers or diastereomers, as one stereoisomer may fit more effectively into the chiral binding site of a receptor or enzyme.
The importance of stereochemistry is well-documented in drug design. For example, in the synthesis of a multi-target antidiabetic agent, a stereopure compound, 3-(((1S,3S)-3-((R)-hydroxy(4-(trifluoromethyl)phenyl)methyl)-4-oxocyclohexyl)methyl)pentane-2,4-dione (S,S,R-5), was synthesized with a high enantiomeric ratio. mdpi.com This chiral compound showed encouraging inhibitory activity against various antidiabetic targets, highlighting the potential for stereospecific interactions to enhance efficacy. mdpi.com
While specific stereochemical studies on this compound itself are not detailed in the provided results, the principles of stereospecificity are broadly applicable. For instance, the synthesis of N-phenylbenzamide derivatives often involves reactions that could potentially create stereocenters. mdpi.com The biological evaluation of such compounds would ideally involve the separation and testing of individual stereoisomers to fully understand the SAR.
Molecular docking studies can provide insights into the preferred binding orientations of different stereoisomers. For the antidiabetic agent mentioned above, molecular docking was used to visualize the binding of the compound in the homology models of the respective enzymes, supporting the observed in vitro results. mdpi.com Such computational approaches can be invaluable in predicting which stereoisomer is likely to be more active and in guiding the synthesis of stereochemically pure compounds.
Multi-Targeted Ligand Design and Optimization Strategies
The concept of multi-target-directed ligands (MTDLs) has emerged as a promising strategy for treating complex diseases like Alzheimer's and cancer, which often involve multiple pathological pathways. nih.gov This approach involves designing a single molecule that can interact with two or more biological targets simultaneously, potentially leading to synergistic effects and a better therapeutic outcome. nih.gov
The this compound scaffold, with its multiple points for chemical modification, is well-suited for the design of MTDLs. By incorporating different pharmacophoric features onto this central core, it is possible to create derivatives that can bind to a variety of targets.
For example, a study on novel benzamides as potential inhibitors of both acetylcholinesterase (AChE) and β-secretase (BACE1), two key enzymes in Alzheimer's disease, identified N,N′-(1,4-phenylene)bis(3-methoxybenzamide) as a potent dual inhibitor. mdpi.com This compound demonstrated that the benzamide structure can be adapted to interact with multiple targets.
Another example is the development of the multi-targeting ligand ST-2223, which has affinity for both the histamine (B1213489) H3 receptor and dopamine (B1211576) D2/D3 receptors. nih.gov This compound has shown efficacy in an animal model of autism spectrum disorder, demonstrating the potential of MTDLs to address complex neurological conditions. nih.gov
The optimization of MTDLs often involves a careful balancing of activities at the different targets. This can be a challenging process, as modifications that enhance activity at one target may decrease it at another. Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can be valuable tools in this optimization process. scielo.br
In Silico SAR Analysis and Predictive Modeling
In silico methods, including molecular docking, quantitative structure-activity relationship (QSAR) modeling, and molecular dynamics simulations, have become indispensable tools in modern drug discovery. These computational approaches allow for the rapid screening of virtual compound libraries, the prediction of biological activities, and a deeper understanding of ligand-target interactions at the molecular level.
For this compound derivatives, in silico SAR analysis can provide valuable insights to guide the synthesis and testing of new compounds. For instance, molecular docking studies can predict the binding modes of different derivatives within a target's active site, helping to explain observed SAR trends. In the development of novel protein kinase inhibitors with an N-phenylbenzamide linker, molecular docking was used to study the binding affinities of designed structures to various protein kinase receptors. scirp.org
QSAR modeling can establish mathematical relationships between the chemical structures of a series of compounds and their biological activities. This can be used to predict the activity of new, unsynthesized derivatives. A 3D-QSAR approach was used to predict the antioxidative activity of novel benzamide derivatives, and the predicted values were found to be in good agreement with experimental results. scispace.com
Molecular dynamics simulations can provide a more dynamic picture of ligand-target interactions, taking into account the flexibility of both the ligand and the protein. These simulations can be used to estimate the binding energy of a ligand-protein complex, providing a more accurate prediction of binding affinity. scirp.org
The integration of these in silico methods can significantly accelerate the drug discovery process, allowing for a more rational and targeted approach to the design of new this compound derivatives with improved biological profiles.
Advanced Research Applications of 3 Hydroxy 5 Phenylbenzamide in Chemical Biology and Materials Science
Development of Chemical Probes for Cellular and Molecular Systems
The development of chemical probes is a critical area of research for understanding complex biological systems. These small molecules are designed to selectively interact with specific targets within a cell, allowing for the elucidation of biological pathways and the validation of new drug targets. The design of a high-quality chemical probe requires a deep understanding of its structural and functional characteristics.
Design and Characterization of High-Quality Chemical Probes
Currently, there is a lack of specific studies outlining the design and characterization of 3-Hydroxy-5-phenylbenzamide as a chemical probe. The general principles for designing such probes would involve optimizing its structure to achieve high affinity and selectivity for a particular biological target. This process typically includes iterative rounds of chemical synthesis and biological testing.
Application in Unbiased Screening and Molecular Target Validation
Unbiased screening, or phenotypic screening, involves testing a library of compounds for their ability to produce a desired effect in a cellular or organismal model without a preconceived notion of the molecular target. While various benzamide (B126) derivatives may be included in such screening libraries, there are no specific reports on the application of this compound in unbiased screening campaigns or its subsequent use in molecular target validation.
Molecular Devices and Organic Electronics Research
The field of molecular electronics aims to use individual molecules or small groups of molecules as electronic components. The unique electronic properties of organic compounds, including some benzamide derivatives, make them attractive candidates for the development of novel molecular-scale devices.
Framework for Intrinsic Molecular Rectification
Molecular rectification, the asymmetric conduction of electrical current through a molecule, is a key goal in molecular electronics. The design of a molecular rectifier often relies on creating an asymmetric molecular structure that favors electron flow in one direction. There is currently no published research that investigates or establishes a framework for intrinsic molecular rectification specifically using this compound.
Future Research Directions and Unexplored Avenues for 3 Hydroxy 5 Phenylbenzamide
Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction
The pharmaceutical industry is increasingly leveraging artificial intelligence (AI) and machine learning (ML) to accelerate drug discovery, reduce costs, and improve the quality of candidate molecules. nih.govnih.gov These technologies offer a powerful toolkit for the future development of 3-hydroxy-5-phenylbenzamide analogues.
Future research can employ AI/ML in several key areas:
Predictive Modeling: ML algorithms, such as deep neural networks and support vector machines, can be trained on existing data for phenylbenzamide derivatives to build robust Quantitative Structure-Activity Relationship (QSAR) models. nih.gov These models can predict the biological activity of novel, virtual analogues of this compound, allowing researchers to prioritize the synthesis of compounds with the highest probability of success. nih.gov
De Novo Design: Generative AI models can design entirely new molecules based on the this compound scaffold. nih.gov By providing the models with desired properties—such as high potency against a specific target, low toxicity, and optimal pharmacokinetic profiles—researchers can generate innovative structures that may not be conceived through traditional medicinal chemistry approaches.
Virtual Screening and Target Identification: AI-powered platforms can screen vast libraries of virtual compounds against biological targets. nih.gov A computational framework has already been used to identify N-phenylbenzamide structures as potential binders for Apolipoprotein E4, a target in Alzheimer's disease research. frontiersin.org Similar approaches can be used to screen virtual libraries of this compound derivatives against numerous other proteins, potentially identifying novel therapeutic targets for this scaffold.
The integration of these computational tools promises to create a more efficient and data-driven design-build-test-learn cycle for developing the next generation of this compound-based therapeutics. uni-muenster.de
Exploration of Novel Biological Targets beyond Currently Identified Pathways
Derivatives of the broader N-phenylbenzamide and salicylanilide (B1680751) (2-hydroxy-N-phenylbenzamide) class have demonstrated activity against a wide array of biological targets. This existing knowledge provides a strong rationale for exploring new therapeutic applications for this compound by investigating novel, mechanistically-related targets.
Table 1: Selected Biological Targets of Phenylbenzamide and Salicylanilide Scaffolds
| Scaffold/Derivative Class | Biological Target | Therapeutic Area | Citation(s) |
|---|---|---|---|
| Phenylbenzamide | Metabotropic Glutamate Receptor 7 (mGlu₇) | Neurodevelopmental Disorders | frontiersin.org |
| Furanylbenzamide | SHP2 Tyrosine Phosphatase | Leukemia/Cancer | nih.gov |
| N-Phenylbenzamide | Enterovirus 71 (EV71) | Antiviral | mdpi.com |
| N-Phenylbenzamide | Acetylcholinesterase (AChE), β-secretase (BACE1) | Alzheimer's Disease | mdpi.com |
| 2-Chloro-5-nitro-N-phenyl-benzamide | Nrf2 Pathway Activator | Cytoprotection/Skin Protection | nih.gov |
| N-Phenylbenzamide | Apolipoprotein E4 (ApoE4) | Alzheimer's Disease | frontiersin.org |
Future research should systematically screen this compound and its focused libraries against new targets. For instance, given the activity against SHP2, exploring its effect on other protein tyrosine phosphatases (PTPs) involved in cancer and metabolic diseases is a logical next step. Similarly, its demonstrated role as a scaffold for cholinesterase inhibitors warrants investigation into other enzymes and receptors implicated in neurodegenerative disorders. mdpi.commdpi.com The ability of related compounds to activate the Nrf2 pathway suggests potential applications in diseases characterized by oxidative stress, which could be a fruitful area of investigation. nih.govnih.gov
Advanced Synthetic Methodologies for Enantiomerically Pure and Stereodefined Analogues
Many biologically active molecules are chiral, and their different stereoisomers can have vastly different pharmacological and toxicological profiles. The this compound scaffold can possess chirality, particularly when substituted. Future research must therefore focus on advanced synthetic methods to produce enantiomerically pure and stereodefined analogues to maximize therapeutic efficacy and minimize potential side effects.
Key future directions in synthesis include:
Asymmetric Catalysis: The use of asymmetric organocatalysis is a well-established method for producing chiral molecules with high enantiomeric excess. mdpi.com Developing novel catalytic systems specifically tailored for the synthesis of chiral this compound precursors or direct asymmetric functionalization of the scaffold would be a significant advancement.
Chiral Resolution and Purification: For synthetic routes that produce mixtures of stereoisomers, advanced separation techniques are crucial. Preparative chiral High-Performance Liquid Chromatography (HPLC) can be used to isolate individual enantiomers with high purity, a necessary step for definitive biological evaluation. mdpi.com
Synthesis from Chiral Precursors: An alternative strategy involves the use of enantiomerically pure starting materials. Processes for preparing optically pure precursors, such as 3-hydroxy-3-arylpropylamines, can serve as a foundation for building the final chiral this compound analogues. google.com This approach ensures that the desired stereochemistry is locked in from an early stage of the synthesis.
These advanced methods will be critical for systematically exploring the structure-activity relationships of different stereoisomers and identifying the optimal configuration for therapeutic activity.
Investigation of this compound as a Scaffold for Covalent Modulators
Covalent inhibitors, which form a permanent bond with their target protein, have seen a resurgence in drug discovery due to their potential for high potency, prolonged duration of action, and ability to target proteins that have been difficult to modulate with traditional reversible inhibitors. escholarship.orgsci-hub.se The this compound scaffold is an attractive starting point for the rational design of novel covalent modulators.
The strategy involves incorporating a mildly reactive electrophilic group, often called a "warhead," onto the scaffold. escholarship.org This warhead is designed to react with a specific nucleophilic amino acid residue (such as cysteine) in the binding pocket of the target protein. Evidence suggests this is a viable approach, as some salicylanilide derivatives are thought to activate the Nrf2 pathway through covalent modification of cysteine residues in the Keap1 protein. nih.gov
Future research in this area would involve:
Scaffold Functionalization: Systematically synthesizing analogues of this compound that are appended with various cysteine-reactive warheads, such as acrylamides, vinyl sulfonamides, or chloroacetamides. escholarship.org
Target-Specific Design: Using structural biology (e.g., X-ray crystallography) and computational modeling to guide the placement of the electrophilic warhead to ensure it is perfectly positioned to react with a non-catalytic cysteine residue on a protein of interest.
Chemoproteomic Screening: Employing activity-based protein profiling (ABPP) and other chemoproteomic platforms to identify the cellular targets of these new covalent probes on a global scale, which can confirm on-target engagement and reveal potential off-targets. escholarship.org
This line of inquiry could transform this compound from a simple reversible binding scaffold into a platform for creating highly potent and selective covalent drugs for a range of diseases.
Systems-Level Biological Impact of this compound Intervention in Complex Cellular Networks
Modern drug discovery is moving beyond the "one molecule, one target" paradigm to a more holistic, systems-level understanding of a drug's impact. A compound's therapeutic effect is rarely the result of modulating a single protein but rather the consequence of its interactions within complex and interconnected cellular networks.
Future research on this compound should employ systems biology approaches to map its broader biological influence. This involves using high-throughput "omics" technologies to generate a comprehensive picture of the cellular response to the compound's intervention.
Table 2: Proposed Systems Biology Approaches for this compound
| Technology | Objective | Potential Insights |
|---|---|---|
| Transcriptomics (RNA-Seq) | Analyze changes in gene expression across the entire genome. | Identify entire pathways and gene networks modulated by the compound; reveal unexpected mechanisms of action. |
| Proteomics | Quantify changes in the levels and post-translational modifications of thousands of proteins. | Confirm target engagement; identify off-targets and downstream signaling effects; discover biomarkers of response. escholarship.org |
| Metabolomics | Profile the dynamic changes in small-molecule metabolites within the cell. | Understand the compound's impact on cellular metabolism and bioenergetics; identify metabolic vulnerabilities. |
| Chemoproteomics | Identify direct protein binding partners of the compound or its derivatives across the proteome. | Uncover novel biological targets and provide an unbiased view of the compound's selectivity. escholarship.org |
By integrating these multi-omics datasets, researchers can construct detailed models of how this compound perturbs cellular systems. This approach will be invaluable for understanding its mechanism of action on a deeper level, predicting potential toxicities, identifying patient populations most likely to respond, and discovering entirely new therapeutic applications based on its unique systems-level impact.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Hydroxy-5-phenylbenzamide, and how can reaction conditions be optimized?
- Methodology : Synthesis typically involves condensation of 5-phenylsalicylic acid derivatives with amines or amidation of activated carboxylic acid intermediates. For example, reacting 3-hydroxy-5-phenylbenzoic acid with thionyl chloride (SOCl₂) to form the acyl chloride, followed by treatment with ammonia or a primary amine. Optimization includes controlling reaction temperature (e.g., 0–5°C during acylation to minimize side reactions) and using catalysts like DMAP (4-dimethylaminopyridine) to enhance yields .
- Key Parameters : Monitor reaction progress via TLC or HPLC. Purify via recrystallization (solvent: ethanol/water) or column chromatography (silica gel, eluent: ethyl acetate/hexane).
Q. How can the purity and structural identity of this compound be validated?
- Analytical Techniques :
- NMR : Look for characteristic peaks (e.g., aromatic protons at δ 6.8–7.5 ppm, hydroxyl proton at δ 9–10 ppm).
- Mass Spectrometry : Confirm molecular ion peak [M+H]⁺ via ESI-MS.
- Elemental Analysis : Match calculated and observed C, H, N percentages (±0.3% tolerance).
Q. What safety protocols are critical when handling this compound?
- Safety Measures :
- Avoid inhalation (use fume hoods) and skin contact (wear nitrile gloves).
- Follow S22 and S24/25 guidelines: use PPE and emergency eye wash stations .
- Storage : Keep in airtight containers at 4°C, protected from light.
Advanced Research Questions
Q. How can crystallographic data discrepancies for this compound be resolved?
- Data Validation :
- Compare experimental data (e.g., bond lengths, angles) with DFT-calculated values (software: Gaussian 16).
- Use the WinGX suite for data integration and SHELXL for refining thermal displacement parameters .
Q. What strategies mitigate low yields in the synthesis of this compound derivatives?
- Optimization Approaches :
- Microwave-assisted synthesis : Reduce reaction time (e.g., 30 min at 100°C vs. 12 hours conventional).
- Protecting Groups : Temporarily block the hydroxyl group with TBSCl (tert-butyldimethylsilyl chloride) to prevent side reactions during amidation .
- Case Study : A 2023 study on analogous benzamides achieved 85% yield using Pd-catalyzed coupling; adapt similar catalytic systems .
Q. How can computational methods predict the biological activity of this compound?
- In Silico Workflow :
Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2 or bacterial enzymes).
ADMET Prediction : Employ SwissADME to assess bioavailability, logP, and toxicity.
- Validation : Cross-reference predictions with in vitro assays (e.g., MIC tests for antimicrobial activity) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
